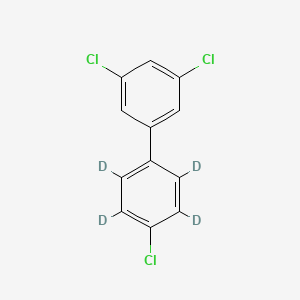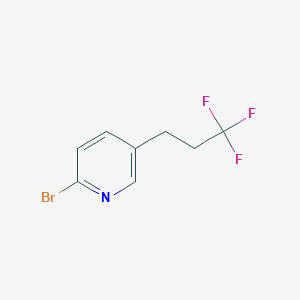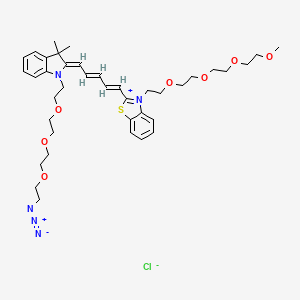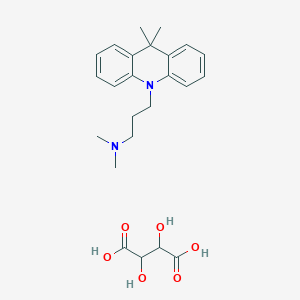
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a bromopyridine moiety, an imidazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Imidazole Derivative: 1-methyl-1H-imidazole is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl imidazole.
Coupling Reaction: The bromopyridine and sulfonyl imidazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the morpholine ring.
Reduction: Reduction reactions may target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially the bromopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or morpholine rings.
Reduction: Reduced forms of the bromopyridine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to target sites, while the sulfonyl imidazole and morpholine rings contribute to the compound’s overall activity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-fluoropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-iodopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
Uniqueness
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromopyridine, sulfonyl imidazole, and morpholine rings also contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C13H15BrN4O3S |
|---|---|
Molecular Weight |
387.25 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-8-13(15-9-17)22(19,20)18-5-6-21-11(7-18)10-3-2-4-12(14)16-10/h2-4,8-9,11H,5-7H2,1H3 |
InChI Key |
MRUMQYQCSBVSFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)
